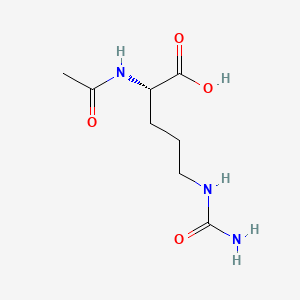

N-Acetyl-L-citrulline

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Acetyl-L-citrulline involves the acetylation of L-citrulline. Studies have shown that synthetic compounds active in citrulline synthesis include N-carbamyl, N-formyl, N-acetyl, and N-chloroacetyl derivatives of L-glutamic acid, which are catalytically active in the synthesis of carbamyl phosphate, an intermediate precursor of the carbamyl group of citrulline (Hall, Metzenberg, & Cohen, 1956). This highlights the biochemical pathways leading to the production of N-Acetyl-L-citrulline as part of the broader citrulline biosynthesis process.

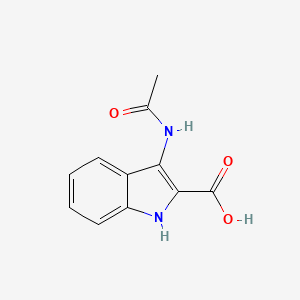

Molecular Structure Analysis

The molecular structure of N-Acetyl-L-citrulline, like other acetylated amino acids, features an acetyl group attached to the nitrogen atom of the amino acid. This modification can influence the compound's physical and chemical properties, affecting its solubility, stability, and reactivity. The structural analysis is crucial for understanding how N-Acetyl-L-citrulline interacts within biological systems and its potential roles in physiological and pathological processes.

Chemical Reactions and Properties

N-Acetyl-L-citrulline participates in chemical reactions characteristic of amino acids, including those involving its acetyl group. The acetylation can affect the amino acid's participation in peptide bond formation and its behavior in enzymatic reactions. For example, enzymatic processes involved in citrulline biosynthesis and accumulation, such as those catalyzed by glutamate N-acetyltransferase, are central to understanding the chemical behavior of citrulline derivatives (Takahara, Akashi, & Yokota, 2005).

Aplicaciones Científicas De Investigación

-

Cardiovascular Health

- L-citrulline has been studied for its potential effects on cardiovascular health .

- It is believed to improve blood flow and reduce blood pressure by increasing nitric oxide production .

- In studies, participants often take L-citrulline orally in supplement form .

- Some studies have shown positive effects on blood pressure and heart health, but more research is needed .

-

Exercise Performance

- L-citrulline is also used in the field of sports science for its potential to improve exercise performance .

- It is thought to reduce muscle fatigue and improve endurance .

- Athletes often take a single dose of 6g citrulline malate (0.08g/kg) prior to exercise .

- Studies have noted increases in plasma citrulline, ornithine, and arginine after exercise .

-

Diabetes

-

Hypertension

-

Erectile Dysfunction

-

Nitrogen Homeostasis

- L-citrulline plays a key role in nitrogen homeostasis .

- It is a non-essential amino acid that has emerged as a highly promising nutrient with many regulatory properties .

- It prevents the hepatic uptake of arginine and glutamine, which activate the urea cycle, thus preventing amino acid catabolism .

- This sparing effect may have positive implications for muscle via increased protein synthesis, protein content, and functionality .

-

Potential Treatment for SARS-COVID-2

- A study investigated the binding abilities of N-acetyl citrulline on the active sites of SARS-COV-2 protease using in-silico studies .

- The results show that N-acetyl citrulline and citrulline, even though they are produced during the conversion of arginine, have preferential binding abilities .

- They may be used as potential supplements during the course of SARS-COVID-2 treatment .

Safety And Hazards

When handling N-Acetyl-L-citrulline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQMIOYQXNRROC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349676 | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Acetyl-L-citrulline | |

CAS RN |

33965-42-3 | |

| Record name | α-N-Acetylcitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ACETYL-L-CITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Acetyl-L-citrulline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

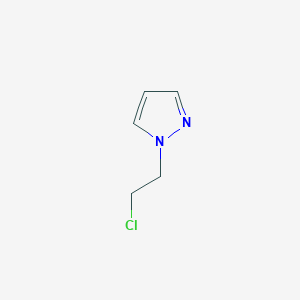

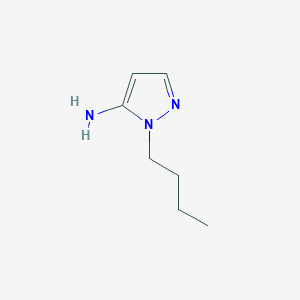

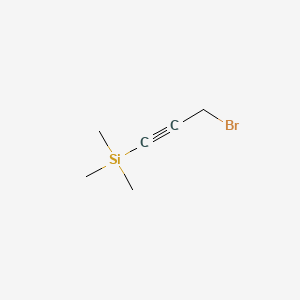

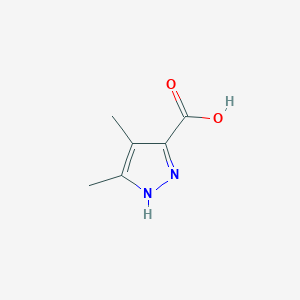

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)